molecular formula C21H24N2 B3183700 2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 1025725-91-0

2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B3183700
CAS No.: 1025725-91-0
M. Wt: 304.4 g/mol
InChI Key: IBUHDDLETPJVGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AVN-101 involves several steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of AVN-101 follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

AVN-101 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

AVN-101 has a wide range of scientific research applications:

Mechanism of Action

AVN-101 exerts its effects through a multi-target mechanism. It is a potent antagonist of the serotonin 5-HT7 receptor, with additional activity against 5-HT6, 5-HT2A, and 5-HT2C receptors. It also exhibits high affinity for histamine H1 and adrenergic α2A, α2B, and α2C receptors. This multi-target activity contributes to its potential therapeutic effects in treating central nervous system disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AVN-101 is unique due to its high potency and multi-target activity, particularly its strong antagonism of the serotonin 5-HT7 receptor. This makes it a promising candidate for treating a range of central nervous system disorders .

Properties

CAS No.

1025725-91-0

Molecular Formula

C21H24N2

Molecular Weight

304.4 g/mol

IUPAC Name

2,8-dimethyl-5-(2-phenylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C21H24N2/c1-16-8-9-20-18(14-16)19-15-22(2)12-11-21(19)23(20)13-10-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3

InChI Key

IBUHDDLETPJVGP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation of the title compound was carried out according to General Method 8. p-Tolylhydrazine hydrochloride (2 g, 12.6 mmol), 2-phenyl ethyl bromide (1.7 ml, 12.6 mmol) and triethyl amine (1.7 mL, 12.6 mmol) in ethanol (6 ml) were stirred at 25° C. for 1 h after which the contents were heated at 80° C. for 2 h. The contents were cooled to 25° C., N-methyl-4-piperidone hydrochloride (2.87 g, 18.9 mmol) was added and heating was continued at 80° C. for 16 h. The contents were concentrated in vacuo, basified by adding saturated aqueous NaHCO3, and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by silica gel chromatography (230-400 mesh) using ethyl acetate-hexane gradient to obtain 150 mg of 2,3,4,5-tetrahydro-2,8-dimethyl-5-phenethyl-1H-pyrido[4,3-b]indole. The free base was converted into its oxalate salt by treatment of oxalic acid (1 equiv) in anhydrous THF.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step Two

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